

Spectroscopic and Mass Spectrometric Analysis of Oxazole Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 5-oxazolecarboxylate	
Cat. No.:	B055535	Get Quote

A comprehensive guide to the analytical characterization of key oxazole carboxylate compounds, providing researchers, scientists, and drug development professionals with essential NMR and mass spectrometry data. Due to the limited availability of published experimental data for **Methyl 5-oxazolecarboxylate**, this guide presents a detailed analysis of its close structural analog, Ethyl 5-oxazolecarboxylate. The presented data serves as a valuable reference for the identification and characterization of this important class of heterocyclic compounds.

Introduction

Oxazole carboxylates are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis. Accurate analytical characterization of these molecules is paramount for quality control, reaction monitoring, and structure elucidation. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for oxazole carboxylates, using Ethyl 5-oxazolecarboxylate as a representative example. The structural similarities between methyl and ethyl esters result in comparable spectroscopic features, with minor predictable variations, particularly in the signals corresponding to the ester alkyl group.

Data Summary Tables

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for Ethyl 5-oxazolecarboxylate.



Check Availability & Pricing

Table 1: ¹H NMR Data for Ethyl 5-oxazolecarboxylate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.34	S	1H	H-2 (oxazole)
7.80	S	1H	H-4 (oxazole)
4.40	q	2H	-CH ₂ - (ethyl)
1.40	t	3H	-CH₃ (ethyl)

Solvent: CDCl3,

Frequency: 400 MHz

Table 2: 13C NMR Data for Ethyl 5-oxazolecarboxylate

Chemical Shift (δ) ppm	Assignment	
161.2	C=O (ester)	
152.0	C-5 (oxazole)	
144.1	C-2 (oxazole)	
126.5	C-4 (oxazole)	
61.5	-CH ₂ - (ethyl)	
14.3	-CH₃ (ethyl)	
Solvent: CDCl₃, Frequency: 100 MHz		

Table 3: Mass Spectrometry Data for Ethyl 5oxazolecarboxylate



m/z	Relative Intensity (%)	Assignment
141.04	100	[M] ⁺ (Molecular Ion)
113.04	75	[M - CO]+
96.03	60	[M - OEt]+
68.02	85	[M - CO ₂ Et] ⁺

Ionization Mode: Electron

Ionization (EI)

Experimental Protocols Synthesis of Ethyl 5-oxazolecarboxylate

A common synthetic route to Ethyl 5-oxazolecarboxylate involves the reaction of ethyl isocyanoacetate with a suitable formylating agent in the presence of a base.

Materials:

- Ethyl isocyanoacetate
- · Triethyl orthoformate
- Potassium carbonate
- Ethanol

Procedure:

- A solution of ethyl isocyanoacetate (1 equivalent) in ethanol is prepared in a round-bottom flask.
- Anhydrous potassium carbonate (1.5 equivalents) is added to the solution.
- Triethyl orthoformate (1.2 equivalents) is added dropwise to the stirring mixture at room temperature.



- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between water and ethyl acetate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford Ethyl 5oxazolecarboxylate.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

- Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-tonoise ratio.
- 13C NMR spectra are acquired using a proton-decoupled pulse sequence.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

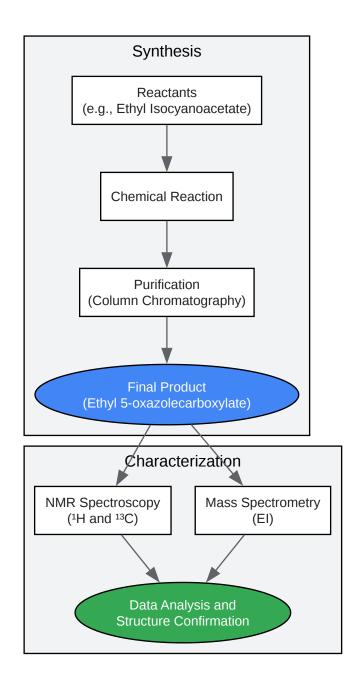
- A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the ion source of the mass spectrometer.



- The molecules are ionized by a beam of electrons (typically at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an oxazole carboxylate.



Click to download full resolution via product page



Caption: Experimental workflow for synthesis and analysis.

 To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric Analysis of Oxazole Carboxylates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055535#nmr-and-mass-spectrometry-data-for-methyl-5-oxazolecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com